molecular formula C16H24N3O4 B13826526 CID 2724307

CID 2724307

Katalognummer: B13826526
Molekulargewicht: 322.38 g/mol
InChI-Schlüssel: FEVXOUPPFKJOLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound with the identifier “CID 2724307” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of CID 2724307 involves specific reaction conditions and reagents. The detailed synthetic route includes multiple steps, each requiring precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical reactors and advanced purification techniques. The process is designed to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner .

Analyse Chemischer Reaktionen

Types of Reactions: CID 2724307 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical transformations .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent choice, are carefully optimized to achieve the best results .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway chosen. These products are often intermediates or final compounds used in further chemical synthesis or industrial applications .

Wissenschaftliche Forschungsanwendungen

CID 2724307 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it serves as a tool for studying biochemical pathways and molecular interactions. In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic agent. In industry, it is utilized in the production of advanced materials and specialty chemicals .

Wirkmechanismus

The mechanism of action of CID 2724307 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to CID 2724307 include those with comparable chemical structures and properties. These compounds are often used in similar applications and provide a basis for comparison in terms of efficacy, safety, and cost .

Uniqueness: this compound stands out due to its unique chemical structure, which imparts specific properties that are advantageous in certain applications. Its distinctiveness lies in its ability to perform specific functions that similar compounds may not achieve as effectively .

Conclusion

This compound is a versatile compound with significant importance in various scientific and industrial fields. Its unique properties, diverse applications, and detailed understanding of its chemical behavior make it a valuable asset in research and development.

Eigenschaften

Molekularformel

C16H24N3O4

Molekulargewicht

322.38 g/mol

InChI

InChI=1S/C16H24N3O4/c1-15(2)10-11(16(3,4)19(15)23)14(22)17-8-5-9-18-12(20)6-7-13(18)21/h6-7,11H,5,8-10H2,1-4H3,(H,17,22)

InChI-Schlüssel

FEVXOUPPFKJOLP-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(C(N1[O])(C)C)C(=O)NCCCN2C(=O)C=CC2=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.